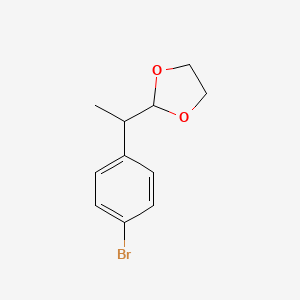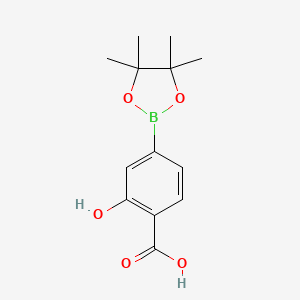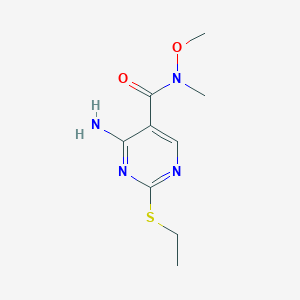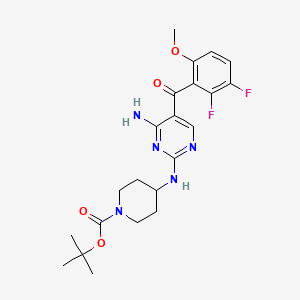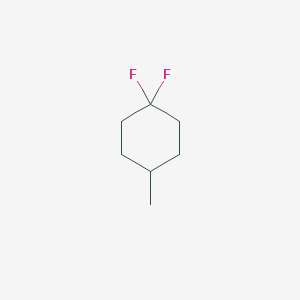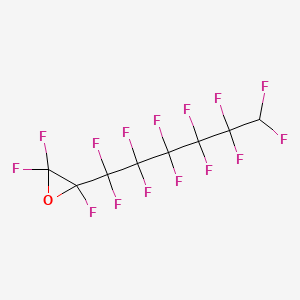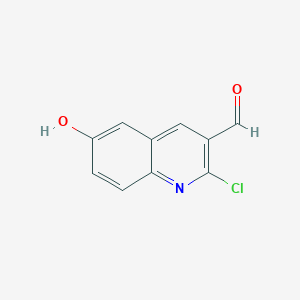
2-Chloro-6-hydroxyquinoline-3-carbaldehyde
Vue d'ensemble
Description
2-Chloro-6-hydroxyquinoline-3-carbaldehyde is a chemical compound that has been the subject of recent research . It is related to 2-chloroquinoline-3-carbaldehyde, a compound that has been studied for its applications in the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems .
Synthesis Analysis
The synthesis of 2-Chloro-6-hydroxyquinoline-3-carbaldehyde involves various catalysts such as piperidine, pyridine, triethylamine, sodium hydroxide, and L-proline . The synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems have been highlighted in the literature .Molecular Structure Analysis
The molecular structure of 2-Chloro-6-hydroxyquinoline-3-carbaldehyde is represented by the empirical formula C10H6ClNO2 . The InChI key is CBLORNUIUVMGAS-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions of 2-Chloro-6-hydroxyquinoline-3-carbaldehyde involve the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- 2-Chloroquinoline-3-carbaldehyde and its analogs, including 2-Chloro-6-hydroxyquinoline-3-carbaldehyde, are primarily involved in the synthesis of quinoline ring systems and the construction of fused or binary quinoline-cored heterocyclic systems (Hamama et al., 2018).
- The compound has been used in various synthesis and reaction processes since the 1970s, highlighting its longstanding significance in organic chemistry (Abdel-Wahab & Khidre, 2012).
Biological and Medicinal Applications
- Quinoline derivatives, including 2-Chloroquinoline-3-carbaldehydes, are known for their wide range of biological activities. Some derivatives synthesized from these compounds have been evaluated as potential human AKT1 inhibitors, which could have implications in cancer treatment (Ghanei et al., 2016).
- Novel substituted quinolines derived from these compounds have shown potent analgesic activity, indicating their potential use in pain management (Kidwai & Negi, 1997).
Material Science and Other Applications
- In material science, 2-Chloroquinoline-3-carbaldehydes have been studied for their corrosion inhibition properties on metal surfaces, demonstrating their potential utility in industrial applications (Lgaz et al., 2017).
- Quinoline derivatives have also been explored for their photophysical properties, such as in the study of aggregation-induced emission enhancement (AIEE), which has applications in sensor technology and material science (Chakraborty et al., 2018).
Environmental and Green Chemistry
- The compound has been involved in green chemistry approaches, emphasizing environmentally friendly methods in its synthesis and applications (Patel et al., 2020).
Propriétés
IUPAC Name |
2-chloro-6-hydroxyquinoline-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-10-7(5-13)3-6-4-8(14)1-2-9(6)12-10/h1-5,14H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWDRTANOQNQDMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(C=C2C=C1O)C=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

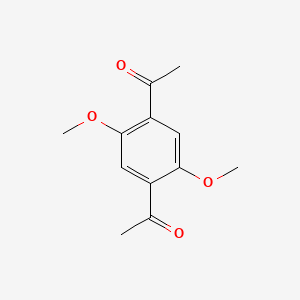
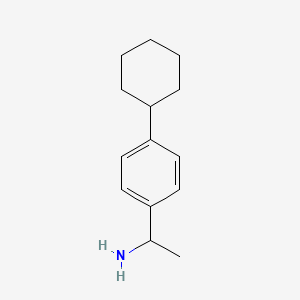

![[4-(1H-1,2,3,4-tetrazol-5-yl)phenyl]methanamine](/img/structure/B3152626.png)
